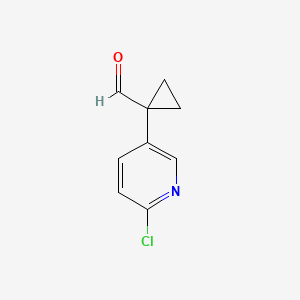
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is a synthetic compound known for its applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a combination of ethylsulfonyl and methanesulfonamide moieties, which contribute to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps:
Formation of the tetrahydroquinoline core: : Starting from aniline derivatives, cyclization reactions under acidic or catalytic conditions can lead to the formation of the 1,2,3,4-tetrahydroquinoline scaffold.
Introduction of the ethylsulfonyl group: : Ethylsulfonyl chloride is commonly used to introduce the ethylsulfonyl group into the tetrahydroquinoline core via nucleophilic substitution.
Attachment of the methanesulfonamide moiety: : The final step involves reacting the ethylsulfonyl-substituted tetrahydroquinoline with m-tolylmethanesulfonyl chloride under basic conditions to achieve the target compound.
Industrial Production Methods
Industrial synthesis may use similar steps with optimizations for yield, efficiency, and scalability. This can involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and automation.
化学反応の分析
Types of Reactions
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide undergoes several types of chemical reactions:
Oxidation: : Can be oxidized to form sulfoxides or sulfones, enhancing its polar characteristics.
Reduction: : Reduction reactions can revert sulfoxides or sulfones back to sulfides.
Substitution: : The compound can participate in electrophilic and nucleophilic substitution reactions due to the electron-rich tetrahydroquinoline core and the presence of sulfonamide groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: : Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the substitution type.
Major Products Formed
Oxidation products: : Sulfoxides, sulfones.
Reduction products: : Various reduced forms of the sulfonamide and ethylsulfonyl moieties.
Substitution products: : Compounds where the sulfonamide or ethylsulfonyl groups have been substituted with other functional groups.
科学的研究の応用
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Biology: : Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: : Explored for its therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: : Utilized in the development of specialty chemicals and materials due to its unique structural features.
作用機序
Molecular Targets and Pathways Involved
The compound's mechanism of action is multifaceted, involving:
Enzyme inhibition: : May act as an inhibitor for certain enzymes by interacting with the active site or allosteric sites.
Signal transduction pathways: : Could influence cellular signaling pathways, modulating the activity of kinases or phosphatases.
類似化合物との比較
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is unique among similar compounds due to its structural combination of ethylsulfonyl and methanesulfonamide moieties. Similar compounds include:
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide: : A similar structure with a methylsulfonyl instead of an ethylsulfonyl group.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(phenyl)methanesulfonamide: : Similar but with a phenyl group instead of an m-tolyl group.
These variations highlight the unique combination of functional groups in this compound, which can affect its reactivity and applications.
特性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-3-27(24,25)21-11-5-8-17-9-10-18(13-19(17)21)20-26(22,23)14-16-7-4-6-15(2)12-16/h4,6-7,9-10,12-13,20H,3,5,8,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXZMVZQHAQPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2514007.png)

![N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)

![1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2514016.png)

![N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/new.no-structure.jpg)

![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2514022.png)

![ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate](/img/structure/B2514024.png)

![2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2514028.png)

